2-(1-piperidinyl)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(1-piperidinyl)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is commonly referred to as PTPD, and it has been found to exhibit various biochemical and physiological effects that make it a promising candidate for research in different areas.
Mechanism of Action
PTPD exhibits its biological activity by inhibiting the activity of certain enzymes, including protein kinases. This inhibition leads to the disruption of various cellular processes, including cell division and proliferation. Additionally, PTPD has been found to have an effect on various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
PTPD has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, PTPD has been found to have an effect on the immune system, including the modulation of cytokine production and the activation of T cells.
Advantages and Limitations for Lab Experiments
PTPD has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, one of the limitations of PTPD is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for research involving PTPD. One potential area of research is the development of new drugs based on PTPD for the treatment of various diseases. Additionally, PTPD could be used in the study of various signaling pathways and biological processes, including the regulation of gene expression and the modulation of immune responses. Finally, further research is needed to explore the potential limitations of PTPD and to develop new synthesis methods that can overcome these limitations.
Conclusion:
In conclusion, 2-(1-piperidinyl)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has significant potential for use in various fields of scientific research. Its ease of synthesis, high purity, and stability make it a promising candidate for use in the development of new drugs and the study of various biological processes. However, further research is needed to fully explore its potential applications and limitations.
Scientific Research Applications
PTPD has been found to have potential applications in various fields of scientific research. For instance, it has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, PTPD has been used in the study of various biological processes, including cell signaling and gene expression.
properties
IUPAC Name |
2-piperidin-1-yl-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-15-13-11(12-5-4-10-22-12)6-7-17-14(13)18-16(19-15)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLKRXQCLUKVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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